AZD-4769

Inflammation Leukotriene Signaling FLAP Pharmacology

Researchers studying FLAP-mediated leukotriene biosynthesis require validated quinoline reference standards to avoid scaffold-dependent artifacts. AZD-4769 provides a well-characterized FLAP inhibitor (IC50 = 70 nM) with a defined SAR pair (inactive analog L-671,480) for pathway-specific probe development. • FLAP binding IC50 = 70 nM; selective over direct 5-LO inhibition • Differential potency under calcimycin (100 nM) vs fMLP (50 nM) stimulation • Analytical QC (NMR, HPLC, MS) ensures identity distinction from inactive quinoline derivatives • Bulk quantities available; worldwide shipping

Molecular Formula
Molecular Weight
Cat. No. B1574567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-4769
SynonymsAZD4769;  AZD-4769;  AZD 4769.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD-4769: A Quinoline FLAP Inhibitor for Leukotriene Research


AZD-4769, also known as L-674573 (CAS 127481-29-2), is a small molecule quinoline derivative originally developed by AstraZeneca [1]. It is classified as a leukotriene biosynthesis inhibitor that targets the 5-lipoxygenase-activating protein (FLAP) [2]. The compound reached Phase I clinical trials for solid tumors before discontinuation [1]. Its dual annotation in certain databases as an epidermal growth factor receptor (EGFR) antagonist is noted but lacks direct primary evidence comparable to its well-characterized FLAP interaction [3].

Why AZD-4769 Cannot Be Replaced by Other FLAP Inhibitors


Leukotriene biosynthesis inhibitors operate through distinct mechanisms: direct 5-lipoxygenase (5-LO) inhibition versus FLAP antagonism. Within the FLAP-targeting class, structural chemotypes (indoles like MK-886, quindoles like L-689,037, and other quinoline derivatives) exhibit different binding interactions and selectivity profiles [1]. AZD-4769 belongs to the quinoline class, whose FLAP binding is structurally distinct from indoles and does not directly inhibit soluble 5-LO [2]. Even within the quinoline series, subtle structural changes abolish activity—L-671,480, a close analog, is inactive against FLAP [2]. Generic substitution without considering these chemotype-specific binding modes can lead to misinterpretation of results, particularly in assays requiring selective modulation of FLAP-mediated 5-LO translocation without direct enzyme inhibition.

AZD-4769 Differential Evidence vs. Key FLAP Inhibitors


FLAP Binding Affinity vs. MK-886

AZD-4769 (L-674573) inhibits indole photoaffinity labeling of FLAP with an IC50 of 70 nM in a human leukocyte membrane FLAP binding assay . The prototypical indole FLAP inhibitor MK-886 shows a reported FLAP IC50 of 30 nM in comparable binding assays . Although MK-886 exhibits higher affinity, AZD-4769 achieves selective FLAP engagement through a distinct quinoline chemotype that does not contain the indole scaffold, demonstrating an alternative binding modality on the same target [1].

Inflammation Leukotriene Signaling FLAP Pharmacology

Cellular Leukotriene Synthesis Inhibition vs. Zileuton

In HL-60 cells, AZD-4769 (L-674573) inhibits calcimycin (A23187)-induced leukotriene production with an IC50 of 100 nM and N-Formyl-Met-Leu-Phe (fMLP)-induced leukotriene production with an IC50 of 50 nM . For comparison, the direct 5-LO inhibitor Zileuton shows an IC50 of approximately 500 nM for LTB4 inhibition in whole blood [1]. The differential potency under two distinct stimuli (calcimycin vs. fMLP) demonstrates that AZD-4769 efficacy can vary with the activation pathway, a feature not observed with direct 5-LO enzyme inhibitors.

Leukotriene Inhibition Cell-Based Assay Inflammation Pharmacology

FLAP Selectivity vs. Inactive Quinoline Analog

AZD-4769 selectively inhibits indole photoaffinity labeling of FLAP in a concentration-dependent manner, whereas the structurally related quinoline L-671,480 shows no inhibition of leukotriene synthesis [1]. In FLAP affinity gel elution experiments, AZD-4769 efficiently displaced FLAP from indole affinity gels, while L-671,480 failed to elute FLAP [1]. This direct head-to-head comparison demonstrates that minor structural modifications within the quinoline series abolish FLAP binding.

FLAP Antagonism Structure-Activity Relationship Chemical Biology

Quinoline vs. Quindole Chemotype Binding Site

AZD-4769 (quinoline) and the quindole L-689,037 both compete with [125I]L-691,678 and [125I]L-669,083 for binding to FLAP in a concentration-dependent manner, indicating a common or overlapping binding site despite distinct core structures [1]. This shared binding site provides a structural platform for comparative pharmacophore mapping. The quindole class exhibits enhanced in vivo potency compared to both indoles and quinolines, suggesting the hybrid scaffold yields improved pharmacokinetic properties [1].

Medicinal Chemistry FLAP Inhibitor Classes Binding Site Mapping

Mechanism of Action: FLAP vs. Database EGFR Annotation

Primary literature consistently identifies AZD-4769 as a FLAP inhibitor [1][2]. However, the AdisInsight database and ChEMBL-based platforms annotate it as an EGFR antagonist [3][4]. No peer-reviewed study demonstrating EGFR kinase inhibition by AZD-4769 has been identified, whereas multiple primary papers document FLAP binding and leukotriene synthesis inhibition. This discrepancy may reflect early-stage oncology profiling data that was not published or a database classification artifact. The absence of quantitative EGFR inhibition data means this mechanism cannot be used as a basis for compound selection.

Target Deconvolution Database Curation Pharmacological Classification

Optimal Application Scenarios for AZD-4769


FLAP SAR Studies with a Pure Quinoline Chemotype

AZD-4769 is the validated quinoline reference standard for FLAP inhibitor SAR. Its well-characterized FLAP binding (IC50 = 70 nM) [1] and inactivity of the close analog L-671,480 provide a defined SAR pair for mapping critical pharmacophoric features. Researchers comparing indole, quinoline, and hybrid quindole FLAP inhibitors can use AZD-4769 to isolate quinoline-specific binding contributions. This application is directly supported by the Evans (1991) [2] and Mancini (1992) studies that established the quinoline-FLAP interaction.

Stimulus-Selective Leukotriene Pathway Dissection

The differential potency of AZD-4769 under calcimycin (IC50 = 100 nM) versus fMLP (IC50 = 50 nM) stimulation [1] enables selective interrogation of FLAP-dependent 5-LO translocation pathways. Unlike direct 5-LO inhibitors (e.g., Zileuton, IC50 ~500 nM), AZD-4769 blocks leukotriene production only when FLAP-mediated enzyme translocation is required, making it a pathway-specific probe rather than a global LOX inhibitor. This selectivity is critical for dissecting the molecular regulation of leukotriene biosynthesis in specific cellular activation states.

Pharmacological Validation of FLAP as a Target

AZD-4769 provides a chemically distinct FLAP inhibitor tool for target validation studies, complementing the indole-based MK-886. Its quinoline scaffold avoids potential off-target effects associated with MK-886, such as PPARα antagonism [1]. The Phase I clinical history in solid tumors [2] suggests human PK and safety data may exist, although these have not been published. Researchers establishing FLAP's role in disease models can use AZD-4769 to confirm that observed phenotypes are FLAP-specific and not scaffold-dependent artifacts.

Procurement Quality Control Against Inactive Analogs

The complete loss of FLAP activity with the structurally similar quinoline L-671,480 [1] establishes a stringent identity verification benchmark. Procurement of AZD-4769 must include analytical confirmation (NMR, HPLC, MS) to distinguish it from inactive quinoline derivatives. This scenario is directly relevant to chemical biology facilities and screening centers where compound identity errors could invalidate entire screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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